5-methyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
5-methyl-1H-pyrazole-4-sulfonyl chloride: is an organic compound characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is a derivative of pyrazole, which is a versatile framework in various sectors of the chemical industry, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the sulfonation of pyrazoles using chlorosulfonic acid. The process begins with the preparation of substituted pyrazoles, which are then treated with chlorosulfonic acid under controlled conditions. The reaction is highly exothermic and requires careful temperature control, usually maintained between -20°C to 0°C .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors equipped with mechanical stirrers, reflux condensers, and dropping funnels to ensure precise addition of reagents and temperature control. The reaction mixture is typically heated to 140-160°C for an extended period to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 5-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and alcohols, typically carried out in the presence of a base such as pyridine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Oxidized Products: Formed through oxidation reactions.
Reduced Products: Formed through reduction reactions.
Scientific Research Applications
Chemistry: 5-methyl-1H-pyrazole-4-sulfonyl chloride is used as a building block in organic synthesis, particularly in the preparation of sulfonamide derivatives, which are valuable intermediates in the synthesis of pharmaceuticals .
Biology and Medicine: The compound is used in the development of biologically active molecules, including antimicrobial, antifungal, and anticancer agents. Its derivatives have shown potential in inhibiting various biological targets, making it a valuable compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a useful intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 5-methyl-1H-pyrazole-4-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through various molecular pathways. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
- 1-methyl-1H-pyrazole-4-sulfonyl chloride
- 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
- 4-chlorosulfonyl-1-phenyl-1H-pyrazole
Uniqueness: 5-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other pyrazole derivatives. Its methyl group at the 5-position and sulfonyl chloride group at the 4-position make it particularly useful in the synthesis of sulfonamide derivatives with diverse biological activities .
Properties
IUPAC Name |
5-methyl-1H-pyrazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S/c1-3-4(2-6-7-3)10(5,8)9/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIPHBVEKLIHCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179918-36-5 | |
Record name | 5-methyl-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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